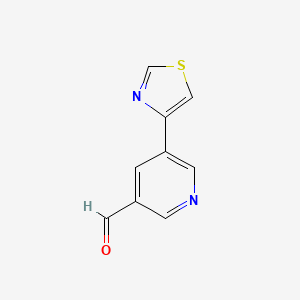
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromo-3-formylpyridine with thioamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the production time .
化学反応の分析
Types of Reactions
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions.
Major Products Formed
Oxidation: 5-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid.
Reduction: 5-(1,3-Thiazol-4-yl)pyridine-3-methanol.
Substitution: Various substituted thiazole and pyridine derivatives.
科学的研究の応用
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 5-(1,3-Thiazol-4-yl)pyridine-2-carbaldehyde
- 5-(1,3-Thiazol-4-yl)pyridine-4-carbaldehyde
- 5-(1,3-Thiazol-4-yl)pyridine-3-carboxylic acid
Uniqueness
5-(1,3-Thiazol-4-yl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the aldehyde group on the pyridine ring can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
特性
分子式 |
C9H6N2OS |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
5-(1,3-thiazol-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-4-7-1-8(3-10-2-7)9-5-13-6-11-9/h1-6H |
InChIキー |
SRPHYQBISRXYJO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C2=CSC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
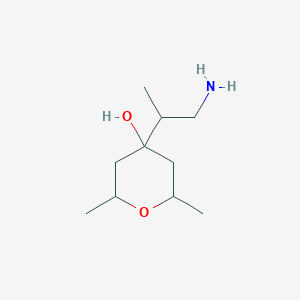
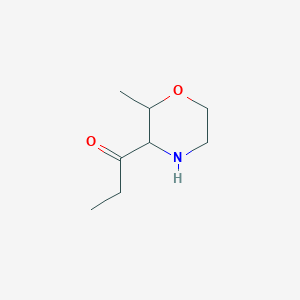
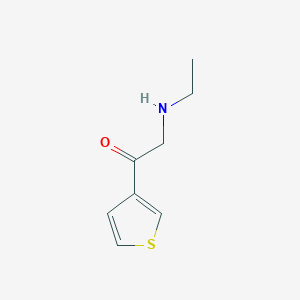
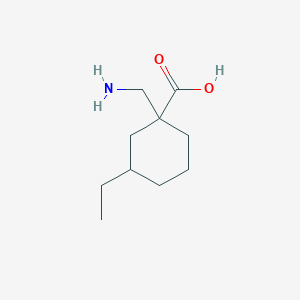
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
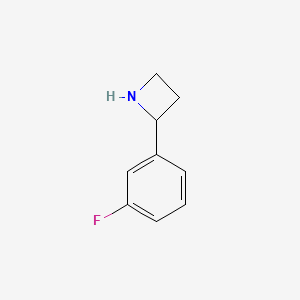
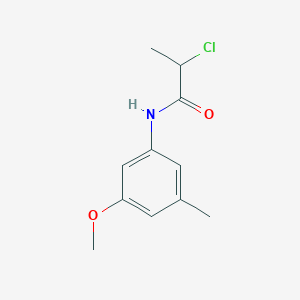
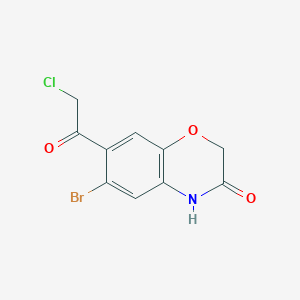
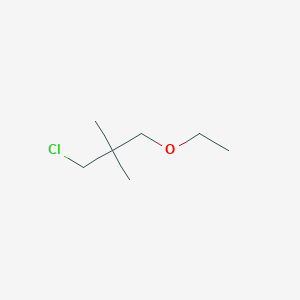
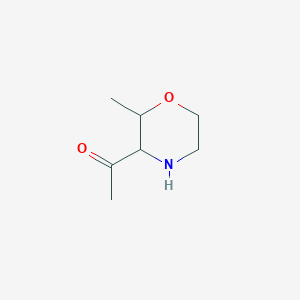
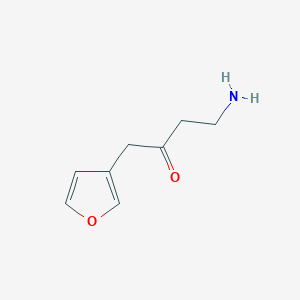
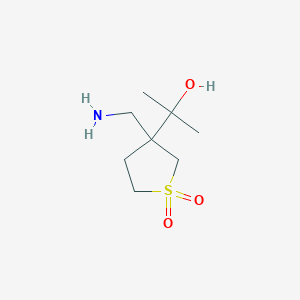
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)
